Cas no 947-05-7 (Oxacyclotridecan-2-one)

Oxacyclotridecan-2-one structure
Oxacyclotridecan-2-one structure
상품 이름:Oxacyclotridecan-2-one
CAS 번호:947-05-7
MF:C12H22O2
메가와트:198.301884174347
CID:811246
PubChem ID:24861486

Oxacyclotridecan-2-one 화학적 및 물리적 성질

이름 및 식별자

    • Oxacyclotridecan-2-one
    • OMEGA-DODECALACTONE
    • 12-dodecanolide
    • 1-oxacyclotridecan-2-one
    • 2-oxacyclotridecan-1-one
    • dodecan-12-olide
    • Dodecanolactone
    • Dodecanoic acid, 12-hydroxy-, λ-lactone (6CI, 7CI)
    • 1,12-Dodecanolide
    • 12-Dodecanolactone
    • 12-Hydroxydodecanoic acid lactone
    • Cyclododecanolactone
    • Dodecalactone
    • Dodecanolide
    • λ-Lauryllactone
    • ω-Dodecanolactone
    • ω-Lauryllactone
    • MDL: MFCD00075426
    • 인치: 1S/C12H22O2/c13-12-10-8-6-4-2-1-3-5-7-9-11-14-12/h1-11H2
    • InChIKey: DQGSJTVMODPFBK-UHFFFAOYSA-N
    • 미소: O=C1CCCCCCCCCCCO1

계산된 속성

  • 정밀분자량: 198.16200
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 14
  • 회전 가능한 화학 키 수량: 0
  • 복잡도: 154
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 표면전하: 0
  • 소수점 매개변수 계산 참조값(XlogP): 4.1
  • 상호 변형 이기종 수량: 2

실험적 성질

  • 색과 성상: 미확정
  • 밀도: 0.981 g/mL at 25 °C(lit.)
  • 융해점: 2-3 °C (lit.)
  • 비등점: 150-151 °C/23 mmHg(lit.)
  • 플래시 포인트: 화씨 온도: 235.4°f
    섭씨: 113°c
  • 굴절률: n20/D 1.472(lit.)
  • PSA: 26.30000
  • LogP: 3.44420
  • 용해성: 미확정

Oxacyclotridecan-2-one 보안 정보

Oxacyclotridecan-2-one 세관 데이터

  • 세관 번호:2932209090
  • 세관 데이터:

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    2932209090

    개요:

    2932209090. 기타 내에스테르.부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:20.0%

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    요약:

    2932209090. 기타 내에스테르.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:20.0%

Oxacyclotridecan-2-one 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
348961-1G
Oxacyclotridecan-2-one
947-05-7 98%
1G
¥465.01 2022-02-24
SHENG KE LU SI SHENG WU JI SHU
sc-236256-1 g
Oxacyclotridecan-2-one,
947-05-7
1g
¥451.00 2023-07-11
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
348961-10G
Oxacyclotridecan-2-one
947-05-7
10g
¥4699.59 2023-12-07
SHENG KE LU SI SHENG WU JI SHU
sc-236256-1g
Oxacyclotridecan-2-one,
947-05-7
1g
¥451.00 2023-09-05
A2B Chem LLC
AB78017-1g
Oxacyclotridecan-2-one
947-05-7 98%
1g
$191.00 2024-04-19
A2B Chem LLC
AB78017-10g
Oxacyclotridecan-2-one
947-05-7 98%
10g
$1487.00 2024-04-19

Oxacyclotridecan-2-one 합성 방법

합성회로 1

반응 조건
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform
참조
Synthesis of (11S)-(+)- and (11R)-(-)-jalapinolic acids. A revision of chemical structures of merremosides B and D
Shibuya, Hirotaka; Kawashima, Keiko; Baek, Nam In; Narita, Norihiko; Yoshikawa, Masayuki; et al, Chemical & Pharmaceutical Bulletin, 1989, 37(1), 260-2

합성회로 2

반응 조건
1.1 Reagents: Trifluoroacetic acid ,  m-Chloroperbenzoic acid Solvents: Dichloromethane ;  72 h, reflux
참조
A general convergent strategy for the synthesis of tetrasubstituted furan fatty acids (FuFAs)
Wang, Yamin; Pritchard, Gareth J.; Kimber, Marc C., ChemRxiv, 2019, 1, 1-19

합성회로 3

반응 조건
1.1 Reagents: 1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Chloroform ;  18 h, reflux
참조
The first example of macrolactonization of ω-hydroxy acids catalyzed by calcined Mg-Al hydrotalcite
Cardenas, Jorge; Morales-Serna, Jose Antonio; Sanchez, Ericka; Gavino, Ruben; Lomas, Leticia; et al, ARKIVOC (Gainesville, 2005, (6), 428-435

합성회로 4

반응 조건
1.1 Reagents: [1,1′-Biphenyl]-2,2′-dicarboperoxoic acid Solvents: 1,2-Dichloroethane ;  48 h, 60 °C
참조
A one-pot and two-stage Baeyer-Villiger reaction using 2,2'-diperoxyphenic acid under biomolecule-compatible conditions
Gan, Shaoyan; Yin, Jingru; Yu, Zhiyou; Song, Lijuan; Shi, Lei, Green Chemistry, 2022, 24(5), 2232-2239

합성회로 5

반응 조건
1.1 Catalysts: Tetrabutylammonium bromide Solvents: Toluene ;  3 h, 90 °C
참조
Tetrabutylammonium bromide
Charette, Andre B.; Chinchilla, Rafael; Najera, Carmen, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, 1, 1-7

합성회로 6

반응 조건
1.1 Reagents: Benzoic acid, 4-(trifluoromethyl)-, anhydride with 4-(trifluoromethyl)benzoic ac… Catalysts: Chlorotrimethylsilane ,  (T-4)-Dichlorobis(1,1,1-trifluoromethanesulfonato-κO)titanium Solvents: Dichloromethane
참조
Method for preparation of lactones
, Japan, , ,

합성회로 7

반응 조건
1.1 Reagents: Manganic acid (H2MnO4), barium salt (1:1) Solvents: Acetonitrile ;  1 h, 150 °C
참조
Barium manganate in microwave-assisted oxidation reactions: synthesis of lactones by oxidative cyclization of diols
Bagley, Mark C.; Lin, Zhifan; Phillips, David J.; Graham, Andrew E., Tetrahedron Letters, 2009, 50(49), 6823-6825

합성회로 8

반응 조건
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  20 h, heated
참조
The Baeyer-Villiger oxidation of ketones and aldehydes
Krow, Grant R., Organic Reactions (Hoboken, 1993, 43,

합성회로 9

반응 조건
1.1 Reagents: Acetic acid ,  m-Chloroperbenzoic acid Solvents: Dichloromethane ;  24 h, reflux
참조
Improved synthesis of tocopherol fatty alcohols and analogs: microglial activation modulators
Muller, Thierry; Coowar, Djalil; Hanbali, Mazen; Heuschling, Paul; Luu, Bang, Tetrahedron, 2006, 62(51), 12025-12040

합성회로 10

반응 조건
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform
참조
Synthesis of iodine-125 labeled phorbol ester. A useful gamma-emitting analog of 12-O-tetradecanoylphorbol-13-acetate
Mishra, Nrusingha C.; Estensen, Richard D.; Abdel-Monem, Mahmoud M., Journal of Labelled Compounds and Radiopharmaceuticals, 1987, 24(9), 1061-70

합성회로 11

반응 조건
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ;  0.3 - 4 h, rt
참조
Ynamide-Mediated Macrolactonization
Yang, Ming; Wang, Xuewei; Zhao, Junfeng, ACS Catalysis, 2020, 10(9), 5230-5235

합성회로 12

반응 조건
1.1 Solvents: Carbon tetrachloride
참조
From azido acids to macro lactams and macro lactones
Bartra, Marti; Bou, Valenti; Garcia, Jordi; Urpi, Felix; Vilarrasa, Jaume, Journal of the Chemical Society, 1988, (4), 270-2

합성회로 13

반응 조건
1.1 Reagents: Methanesulfonic acid, 1,1,1-trifluoro-, anhydride with B,B-dibutylborinic acid Solvents: Toluene ;  heated
참조
Dibutylboryl trifluoromethanesulfonate
Garvey, David S.; Flamme, Eric; Methot, Joey, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2004, 1, 1-6

합성회로 14

반응 조건
1.1 Reagents: Sodium cyanoborohydride Solvents: Methanol
참조
A new synthetic method of macrocyclic lactones from ω-iodoalkyl acrylates
Abe, Motoji; Hayashikoshi, Takaoki; Kurata, Takeo, Chemistry Letters, 1994, (10), 1789-92

합성회로 15

반응 조건
1.1 Solvents: Carbon tetrachloride
참조
N-Nitrosation and N-nitration of lactams. From macrolactams to macrolactones
Torra, Nuria; Urpi, Felix; Vilarrasa, Jaume, Tetrahedron, 1989, 45(3), 863-8

합성회로 16

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Acetone
참조
Novel synthesis of macrocyclic lactones from ω-carboxyalkylsulfonium salts
Matsuyama, Haruo; Nakamura, Takako; Takatsuka, Akinori; Kobayashi, Michio; Kamigata, Nobumasa, Chemistry Letters, 1988, (11), 1931-2

합성회로 17

반응 조건
1.1 Reagents: m-Chloroperbenzoic acid Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ;  3.5 w, rt
참조
Sex pheromone derivatives, and methods and uses thereof for detection and mitigation of Emerald Ash Borer beetle infestations of Ash trees
, Canada, , ,

합성회로 18

반응 조건
1.1 Reagents: 2,3,4,5,6-Pentafluorobenzenecarboperoxoic acid Solvents: Dichloromethane ,  1,2-Dichloroethane ;  1 h, 50 °C; 11 h, 50 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  5 min, 50 °C
참조
Pentafluoroperbenzoic acid as the efficient reagent for Baeyer-Villiger oxidation of cyclic ketones
Khusnutdinov, Ravil I.; Egorova, Tatyana M.; Aminov, Rishat I.; Dzhemilev, Usein M., Mendeleev Communications, 2018, 28(6), 644-645

합성회로 19

반응 조건
1.1 Reagents: Hydrogen peroxide Catalysts: 12-Tungstophosphoric acid Solvents: 1,4-Dioxane ,  Water ;  24 h, 55 °C
참조
Baeyer-Villiger oxidation of cyclic ketones using aqueous hydrogen peroxide catalyzed by potassium salts of tungstophosphoric acid
Ma, Qingguo; Xing, Wanzhen; Xu, Junhui; Peng, Xinhua, Chemistry Letters, 2014, 43(6), 941-943

합성회로 20

반응 조건
참조
Preparation of α-hydroxymethyl-β-lactone derivatives as inhibitors of hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) synthase
, Japan, , ,

Oxacyclotridecan-2-one Raw materials

Oxacyclotridecan-2-one Preparation Products

Oxacyclotridecan-2-one 관련 문헌

추천 기사

추천 공급업체
Amadis Chemical Company Limited
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